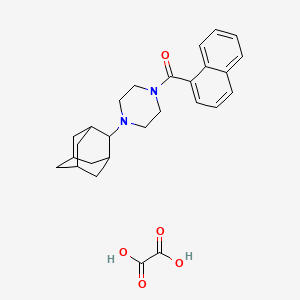
1-(2-adamantyl)-4-(1-naphthoyl)piperazine oxalate
Descripción general
Descripción
1-(2-adamantyl)-4-(1-naphthoyl)piperazine oxalate, commonly known as 2-ANP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The exact mechanism of action of 2-ANP is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 receptors and as a full agonist at serotonin 5-HT1A receptors. It also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-ANP has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity, induce hyperactivity, and enhance cognitive performance. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ANP in lab experiments is its high selectivity for dopamine and serotonin receptors. This makes it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using 2-ANP is its potential for abuse and addiction. Therefore, it should be used with caution and under strict laboratory conditions.
Direcciones Futuras
There are several future directions for research on 2-ANP. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the effects of dopamine and serotonin on behavior and cognition. Additionally, further research is needed to explore the long-term effects of 2-ANP on the brain and its potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-(1-naphthoyl)piperazine oxalate, or 2-ANP, is a valuable tool for scientific research in the fields of neuroscience, pharmacology, and medicinal chemistry. Its high selectivity for dopamine and serotonin receptors makes it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and addiction should be taken into consideration when using it in lab experiments. Further research is needed to explore its potential as a treatment for psychiatric disorders and its long-term effects on the brain.
Aplicaciones Científicas De Investigación
2-ANP has been extensively studied for its potential applications in various fields of scientific research. One of its primary uses is as a research tool in neuroscience and pharmacology. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a valuable tool for studying the effects of these neurotransmitters on behavior, cognition, and mood.
Propiedades
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O.C2H2O4/c28-25(23-7-3-5-19-4-1-2-6-22(19)23)27-10-8-26(9-11-27)24-20-13-17-12-18(15-20)16-21(24)14-17;3-1(4)2(5)6/h1-7,17-18,20-21,24H,8-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTWNFNSPALQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CC6=CC=CC=C65.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Adamantyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,6-dimethylphenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4015169.png)

![2-[1-benzyl-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4015180.png)

![1-(3-chloro-4-methylphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4015193.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4015195.png)

![1-[4-(acetylamino)phenyl]-2,5-dioxo-3-pyrrolidinyl diethyldithiocarbamate](/img/structure/B4015203.png)
![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)


![methyl 5-[(3-chlorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4015238.png)
